molecular formula C6H13NO5 B1673283 3-Amino-3-deoxyglucose CAS No. 576-44-3

3-Amino-3-deoxyglucose

Cat. No.: B1673283
CAS No.: 576-44-3
M. Wt: 179.17 g/mol
InChI Key: FOEXHEVNPRRHDY-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldehydo-D-kanosamine is the acyclic form of D-kanosamine. It derives from an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine(1+).

Mechanism of Action

Target of Action

3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.

Mode of Action

Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .

Pharmacokinetics

It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .

Result of Action

The primary result of the action of this compound is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of this compound on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.

Biochemical Analysis

Cellular Effects

It is known that the compound has antibacterial activity , suggesting that it may influence cellular processes in bacteria

Molecular Mechanism

It is known to be a powerful glycating agent , suggesting that it may exert its effects through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is known that the compound is a product of the Maillard reaction

Properties

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318423
Record name Kanosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-44-3
Record name Kanosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KANOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-deoxyglucose
Reactant of Route 2
3-Amino-3-deoxyglucose
Reactant of Route 3
3-Amino-3-deoxyglucose
Reactant of Route 4
3-Amino-3-deoxyglucose
Reactant of Route 5
3-Amino-3-deoxyglucose
Reactant of Route 6
3-Amino-3-deoxyglucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.